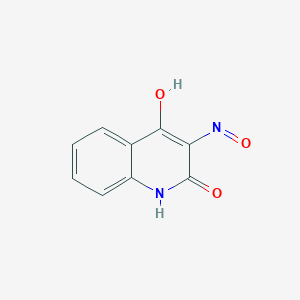

3-Nitroso-2,4-quinolinediol

Beschreibung

3-Nitroso-2,4-quinolinediol (CAS 15151-57-2) is a nitro-substituted quinoline derivative with hydroxyl groups at positions 2 and 4 and a nitroso group at position 2. Its molecular formula is C₉H₅N₂O₃, and it is described as a light yellow to yellow solid with a density of 1.61 g/cm³ and a boiling point of 309.1°C at 760 mmHg . The compound is primarily utilized as a research chemical, though its specific biological or industrial applications are less documented compared to structurally related analogs.

Eigenschaften

IUPAC Name |

4-hydroxy-3-nitroso-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-9(13)7(8)11-14/h1-4H,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWGKOOAVPYSPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)N=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

3-Nitroso-2,6-pyridinediol

This compound shares a nitroso-diol motif but differs in its heterocyclic core (pyridine vs. quinoline). Key distinctions include:

- Applications : 3-Nitroso-2,6-pyridinediol forms colored complexes with transition metals, enabling photometric detection of palladium (yellow complex, λₘₐₓ = 430 nm, ε = 2.6 × 10⁴ L·mol⁻¹·cm⁻¹) and ruthenium (purple complex, ε = 2.6 × 10⁴ L·mol⁻¹·cm⁻¹) .

- Reactivity: The reaction stoichiometry differs: a 2:1 (reagent:Pd) ratio for palladium and 3:1 (reagent:Ru) for ruthenium . In contrast, 3-Nitroso-2,4-quinolinediol’s metal-binding behavior remains underexplored.

Table 1: Analytical Comparison of Nitroso-Diol Compounds

| Property | 3-Nitroso-2,4-quinolinediol | 3-Nitroso-2,6-pyridinediol |

|---|---|---|

| Core Structure | Quinoline | Pyridine |

| Key Applications | Research chemical | Photometric metal detection |

| Molar Absorptivity (ε) | Not reported | 2.6 × 10⁴ L·mol⁻¹·cm⁻¹ |

| Metal Complexation | Undocumented | Pd, Ru |

3-Nitroso-2,4-pentanedione (Oxime-AA)

This non-aromatic nitroso compound exhibits tautomerism and intramolecular hydrogen bonding, as shown by DFT studies. Key differences:

- Tautomerism: Oxime-AA exists in equilibrium between keto and enol forms, stabilized by hydrogen bonding . The rigid quinoline structure of 3-Nitroso-2,4-quinolinediol likely restricts such tautomerism.

N-Nitroso Pharmaceuticals and Impurities

Nitroso groups in pharmaceuticals are often associated with genotoxicity concerns. For example:

- N-Nitroso Fenoldopam: A benzoazepine derivative with a nitroso group (C₁₆H₁₅ClN₂O₄) .

- Varenicline Impurities: Includes (1R,5S)-3-Nitroso-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine, highlighting the prevalence of nitroso groups in bioactive molecules .

Table 2: Structural Comparison with N-Nitroso Pharmaceuticals

| Compound | Core Structure | Functional Groups | Potential Use |

|---|---|---|---|

| 3-Nitroso-2,4-quinolinediol | Quinoline | 2,4-diol; 3-nitroso | Research chemical |

| N-Nitroso Fenoldopam | Benzoazepine | Chloro, hydroxyl, nitroso | Pharmaceutical intermediate |

| Varenicline Impurity | Methanobenzoazepine | Nitroso, amine | Genotoxic impurity |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.